8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one

Lipophilicity Drug-likeness Property-based design

8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (CAS 890301-92-5) is a dual-substituted 1,6-naphthyridin-5(6H)-one heterocycle bearing a bromine atom at the C8 position and a trifluoromethyl group at the C2 position, with a molecular formula of C9H4BrF3N2O and a molecular weight of 293.04 g/mol. The 1,6-naphthyridin-5(6H)-one scaffold is recognized as a privileged bicyclic structure in medicinal chemistry, having been employed as a P3 fragment in proteasome inhibitors achieving nanomolar Ki values (e.g., Ki = 0.057 μM against the ChT-L activity of the human 20S proteasome) and as a core template in kinase inhibitor programs targeting PKMYT1, JAK, and MET kinases.

Molecular Formula C9H4BrF3N2O
Molecular Weight 293.04 g/mol
Cat. No. B13085184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one
Molecular FormulaC9H4BrF3N2O
Molecular Weight293.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C(=O)NC=C2Br)C(F)(F)F
InChIInChI=1S/C9H4BrF3N2O/c10-5-3-14-8(16)4-1-2-6(9(11,12)13)15-7(4)5/h1-3H,(H,14,16)
InChIKeyXHLXFBVTDCSBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one – Physicochemical Identity and Scaffold Context for Procurement


8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (CAS 890301-92-5) is a dual-substituted 1,6-naphthyridin-5(6H)-one heterocycle bearing a bromine atom at the C8 position and a trifluoromethyl group at the C2 position, with a molecular formula of C9H4BrF3N2O and a molecular weight of 293.04 g/mol . The 1,6-naphthyridin-5(6H)-one scaffold is recognized as a privileged bicyclic structure in medicinal chemistry, having been employed as a P3 fragment in proteasome inhibitors achieving nanomolar Ki values (e.g., Ki = 0.057 μM against the ChT-L activity of the human 20S proteasome) and as a core template in kinase inhibitor programs targeting PKMYT1, JAK, and MET kinases [1]. The compound is commercially available at 98% purity from multiple suppliers and serves as a versatile building block for structure–activity relationship (SAR) exploration and late-stage functionalization .

Why 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one Cannot Be Casually Replaced by Related 1,6-Naphthyridinone Analogs


Superficially similar 1,6-naphthyridin-5(6H)-one derivatives—such as the mono-bromo analog 8-bromo-1,6-naphthyridin-5(6H)-one (CAS 155057-97-9, MW 225.04), the mono-trifluoromethyl analog 2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (CAS 890301-91-4, MW 214.14), and the regioisomeric 3-bromo-1,6-naphthyridin-5(6H)-one (CAS 1260665-60-8, MW 225.04)—differ fundamentally in molecular weight, lipophilicity, hydrogen-bonding capacity, and the number and type of synthetic handles available . The target compound's LogP of 2.70 (calculated) and topological polar surface area (TPSA) of 45.75 Ų place it in a distinct physicochemical space versus the 3-bromo regioisomer (XLogP3 = 1, TPSA = 42 Ų), with a LogP difference of approximately 1.7 units that translates to a roughly 50-fold difference in calculated partition coefficient . Critically, only the dual-substituted scaffold provides both a C8 aryl bromide for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and a C2 trifluoromethyl group that simultaneously enhances metabolic stability, increases lipophilicity, and exerts a strong electron-withdrawing effect that tunes the electronic character of the naphthyridine core for subsequent synthetic transformations . Substituting with a mono-functional analog forfeits one of these two orthogonal handles, precluding the sequential derivatization strategies for which this building block is specifically procured.

Quantitative Differentiation Evidence: 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one Versus Closest Analogs


Lipophilicity-Driven Physicochemical Differentiation: LogP 2.70 vs. XLogP3 1 for the 3-Bromo Regioisomer

The target compound exhibits a calculated LogP of 2.70 (per vendor computational data) , which is approximately 1.7 log units higher than the regioisomeric 3-bromo-1,6-naphthyridin-5(6H)-one (XLogP3 = 1, reported by BOC Sciences) . This difference corresponds to a roughly 50-fold higher theoretical octanol–water partition coefficient for the target compound. The TPSA of the target compound is 45.75 Ų versus 42 Ų for the 3-bromo regioisomer, reflecting the contribution of the trifluoromethyl group to polar surface area while maintaining a favorable balance for membrane permeability .

Lipophilicity Drug-likeness Property-based design

Molecular Weight Differentiation: 293.04 vs. 225.04 (Mono-Bromo) and 214.14 (Mono-CF₃) – Implications for Fragment-Based Screening Libraries

The target compound (MW = 293.04 g/mol; C9H4BrF3N2O) is heavier than its two closest mono-substituted analogs: 8-bromo-1,6-naphthyridin-5(6H)-one (MW = 225.04 g/mol; C8H5BrN2O) and 2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (MW = 214.14 g/mol; C9H5F3N2O) . The mass increase of 68–79 Da relative to the mono-substituted analogs is attributable to the simultaneous presence of bromine (+79.9 Da vs. hydrogen) and trifluoromethyl (+69.0 Da vs. methyl or +51.0 Da vs. hydrogen in computational fragment terms). This places the target compound above the typical Rule-of-Three fragment threshold (MW ≤ 300) by only 7 Da, making it borderline compliant, whereas the mono-substituted analogs are unambiguously fragment-sized but lack the dual derivatization handles .

Fragment-based drug discovery Molecular weight Building block selection

Dual Orthogonal Synthetic Handles: C8–Br for Cross-Coupling and C2–CF₃ for Electronic Modulation in a Single Building Block

The target compound uniquely combines a C8 aryl bromide—a competent leaving group for Pd(0)-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions—with a C2 trifluoromethyl group that exerts a strong electron-withdrawing inductive effect (−I) on the naphthyridine π-system [1]. In contrast, 8-bromo-1,6-naphthyridin-5(6H)-one (CAS 155057-97-9) possesses the C8 bromine handle but lacks the CF₃ electronic modulator, while 2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one (CAS 890301-91-4) carries the CF₃ group but has no halogen for cross-coupling . The CF₃ group's electron-withdrawing nature activates the pyridine ring toward nucleophilic aromatic substitution at positions ortho and para to the ring nitrogen, while simultaneously deactivating the ring toward electrophilic substitution—a dual electronic effect that is absent in the mono-bromo analog [1]. This enables sequential chemoselective derivatization: cross-coupling at C8 followed by nucleophilic chemistry on the CF₃-activated ring, or vice versa.

Cross-coupling Suzuki-Miyaura Building block Parallel synthesis

1,6-Naphthyridin-5(6H)-one Scaffold Validation in Proteasome Inhibition: Class-Level Ki = 57 nM Establishes Procurement Relevance

The 1,6-naphthyridin-5(6H)-one bicyclic core—the parent scaffold of the target compound—has been validated as a P3 fragment in peptidomimetic boronate proteasome inhibitors. In a published optimization study, compound 2a bearing this scaffold exhibited a Ki of 0.057 μM (57 nM) against the chymotrypsin-like (ChT-L) activity of the human 20S proteasome, with considerable selectivity over bovine pancreatic α-chymotrypsin [1]. While this specific study employed the unsubstituted 1,6-naphthyridin-5(6H)-one core rather than the 8-bromo-2-trifluoromethyl derivative, the data establish the scaffold's inherent ability to engage biological targets at nanomolar potency when appropriately elaborated. The target compound provides this validated scaffold pre-functionalized with two synthetic handles (C8–Br, C2–CF₃) that enable direct elaboration into screening libraries without requiring de novo scaffold construction . Compounds 3e and 3f from the same study further demonstrated antiproliferative activity against a 60-cancer-cell-line panel, with compound 3f identified as a lead for melanoma and non-small cell lung cancer [1].

Proteasome inhibition Anticancer Scaffold validation Peptidomimetic

Commercial Purity Differentiation: 98% vs. 95–97% for Mono-Substituted Analogs

The target compound is commercially available at a certified purity of 98% (Leyan, Product No. 1747823) . By comparison, the mono-bromo analog 8-bromo-1,6-naphthyridin-5(6H)-one is typically offered at 95% minimum purity (AKSci, Fluorochem) , and the mono-trifluoromethyl analog 2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one is listed at 95–97% across vendors (CymitQuimica: min. 95%; Leyan: 97%) . While a 1–3 percentage-point purity differential may appear modest, in the context of cross-coupling chemistry—where aryl bromides are consumed stoichiometrically and impurities can poison palladium catalysts—a 2% higher purity reduces the burden of non-productive side reactions and can improve isolated yields of Suzuki–Miyaura products in array synthesis by an estimated 2–5% per coupling step .

Purity specification Procurement quality Batch consistency

Regioisomeric Bromine Positioning: C8 vs. C3 Substitution and Its Impact on Cross-Coupling Reactivity and Downstream SAR

The C8 bromine in the target compound is positioned para to the N6 ring nitrogen and ortho to the N1 ring nitrogen of the 1,6-naphthyridine system, a topology that renders it activated toward Pd(0)-catalyzed oxidative addition due to the electron-withdrawing effect of both adjacent nitrogen atoms [1]. In contrast, the 3-bromo regioisomer (CAS 1260665-60-8) places the bromine at a position that is meta to N1 and para to the carbonyl at C5, resulting in a different electronic environment and altered reactivity in cross-coupling . Experimental evidence from related 1,6-naphthyridine systems demonstrates that bromination occurs with high regioselectivity at C8 under standard NBS conditions (dichloroethane, 25 °C, 3.5 h, yielding 8-bromo-1,6-naphthyridin-5(6H)-one with mp 247–251 °C), confirming the kinetic preference for electrophilic substitution at this position [1]. The C8 position also allows for subsequent nucleophilic aromatic substitution (SNAr) chemistry due to activation by the para ring nitrogen, a reactivity mode that is geometrically inaccessible from the C3 position.

Regioselectivity Cross-coupling Positional SAR Nucleophilic aromatic substitution

Recommended Procurement Scenarios for 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Enumeration via C8 Suzuki–Miyaura Cross-Coupling with Retention of the C2–CF₃ Pharmacokinetic Handle

Research teams synthesizing focused compound libraries for kinase, proteasome, or epigenetic target screening should procure this building block when the synthetic strategy requires sequential derivatization: initial Pd-catalyzed cross-coupling at the C8 bromine position with diverse aryl/heteroaryl boronic acids, while the C2 trifluoromethyl group is retained to impart metabolic stability and modulate logD . The dual-handle architecture avoids the need for post-coupling trifluoromethylation (a challenging transformation typically requiring stoichiometric copper or specialized CF₃ transfer reagents), enabling library production in 2–3 synthetic steps from a single advanced intermediate. The validated 1,6-naphthyridin-5(6H)-one scaffold has demonstrated engagement with the 20S proteasome at Ki = 57 nM, supporting the biological relevance of libraries derived from this core [1].

Property-Based Fragment Evolution: Using LogP 2.70 as a Lipophilicity Anchor for Lead Optimization

When evolving fragment hits toward lead compounds, medicinal chemists can use the target compound as a starting point that already exceeds the lipophilicity of simpler naphthyridinone fragments (LogP 2.70 vs. XLogP3 1 for the 3-bromo regioisomer) . This elevated baseline LogP, combined with the TPSA of 45.75 Ų, places the compound in a favorable drug-like property space for central nervous system (CNS) or intracellular target programs where moderate lipophilicity is desired. The bromine atom provides a convenient vector for property modulation via cross-coupling—replacing Br with polar heterocycles can reduce LogP, while coupling with hydrophobic aromatics can further increase it—offering a tunable range around the 2.70 baseline that is not accessible from the more polar mono-substituted analogs [1].

Parallel Synthesis of 8-Aryl/Amino-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one Arrays for High-Throughput Biological Screening

Core facilities and medicinal chemistry CROs executing high-throughput parallel synthesis should select this compound for array production when the target product profile requires both the CF₃ pharmacophore and diverse C8 substitution . The 98% commercial purity reduces the risk of catalyst poisoning in palladium-mediated reactions across large array formats (48–96 parallel reactions), where intermediate purification of each array member is impractical [1]. The C8 bromine is activated by the electron-withdrawing pyridine ring nitrogens for efficient oxidative addition, supporting reliable conversion across diverse coupling partners under standardized Suzuki–Miyaura conditions (Pd(dppf)Cl₂ or Pd(PPh₃)₄, aqueous Na₂CO₃, dioxane or DME, 80–100 °C).

Regioisomer-Controlled Scaffold Hopping from 1,6-Naphthyridinone to Fused Polyheterocyclic Systems

In scaffold-hopping campaigns where the 1,6-naphthyridin-5(6H)-one core is elaborated into fused tricyclic or tetracyclic systems (e.g., benzo[c]pyrrolo[2,3-h][1,6]naphthyridin-5-one JAK inhibitors), the C8 bromine provides a regiochemically defined anchor point for annulation chemistry (Heck cyclization, Larock indole synthesis, or Pd-catalyzed C–H activation/cyclization cascades) . The C2–CF₃ group simultaneously serves as a metabolically stable substituent that resists oxidative metabolism during subsequent in vivo evaluation of the elaborated polycyclic products. Mono-substituted analogs lack the CF₃ metabolic shield, requiring additional optimization cycles to address cytochrome P450-mediated clearance of the final compounds [1].

Quote Request

Request a Quote for 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.